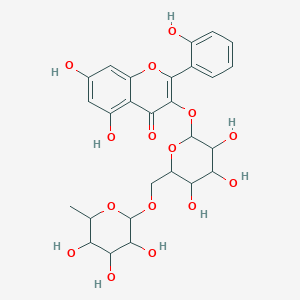
Datiscin
Vue d'ensemble
Description
Datiscin is a flavonoid compound . It is characterized by its molecular formula C27H30O15 .
Synthesis Analysis
Datiscin is associated with the plant Datisca glomerata . The plant forms nitrogen-fixing root nodules in symbiosis with soil actinomycetes from the genus Frankia . Analysis of sugars in roots, nodules, and leaves of D. glomerata revealed the presence of two novel compounds that were identified as α- l -rhamnopyranoside- (1 → 6)- d -glucose (rutinose) and α- l -rhamnopyranoside- (1 → 6)-1- O -β- d -methylglucose (methylrutinose) .Molecular Structure Analysis
The molecular structure of Datiscin is complex and involves multiple stereocentres . Further analysis of its structure reveals it as 2′,3,5,7-tetrahydroxyflavone 3-O- [6″- (O-α-L-rhamnopyranosyl)-β-D-glucopyranoside] .Applications De Recherche Scientifique
Flavonoid Properties and Structure
Datiscin, identified as a flavonoid, has been a subject of interest due to its distinct properties and structure. Research conducted by Zapesochnaya, Tyukavkina, and Eremin (1982) elucidated datiscin's physicochemical constants and provided further details on its structure as 2′,3,5,7-tetrahydroxyflavone 3-O-[6″-(O-α-L-rhamnopyranosyl)-β-D-glucopyranoside] (Zapesochnaya, Tyukavkina, & Eremin, 1982).
Role in Antiplasmodial Activity
Datisca glomerata, a plant traditionally used for antimalarial purposes, was found to contain cucurbitacin glycosides, including datiscosides I-O. Graziose et al. (2013) discovered these compounds and evaluated their antiplasmodial activity against Plasmodium falciparum. This study highlights the potential of datiscin derivatives in developing antimalarial strategies (Graziose et al., 2013).
Connection to Bitter Principles
In the study of Luffa echinata's fruits, datiscacin was identified among other cucurbitacins. Ahmad, Huq, and Sutradhar (1994) isolated this compound, emphasizing its role in the plant's bitter principles, an aspect that could have implications for its potential uses in scientific research (Ahmad, Huq, & Sutradhar, 1994).
Insights into Glycoside Formation
Further research by Zapesochnaya, Tyukavkina, and Shervashidze (1982) led to the discovery of a new flavonoid glycoside, datiscanin, from Datisca cannabina. Their work contributed significantly to understanding the formation and structure of datiscetin glycosides in nature, including datiscin (Zapesochnaya, Tyukavkina, & Shervashidze, 1982).
Mécanisme D'action
Target of Action
Datiscin is a flavonoid compound . Flavonoids are known to interact with a wide range of targets in the body due to their diverse structures.
Mode of Action
Flavonoids, in general, are known to interact with their targets in various ways, such as by binding to proteins, inhibiting enzymes, or modulating signaling pathways .
Biochemical Pathways
They play a significant role in plant structure and function and plant-organism interactions, including symbiotic signaling .
Result of Action
Flavonoids, in general, are known to have various biological effects, including antioxidant, anti-inflammatory, and anticancer activities .
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-10(28)7-14(16)40-24(25)11-4-2-3-5-12(11)29/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJCTXDEJUWVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421269 | |
| Record name | AC1NYKG7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-2-(2-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |
CAS RN |
16310-92-2 | |
| Record name | AC1NYKG7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




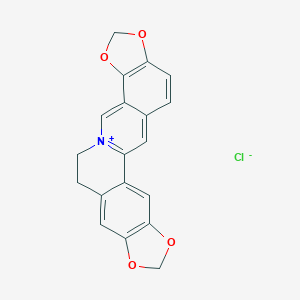
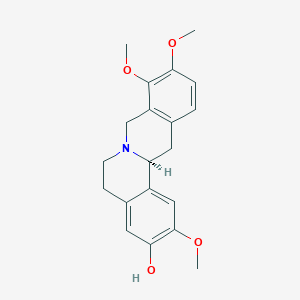
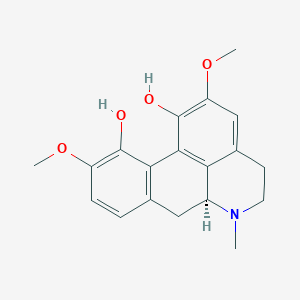

![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)
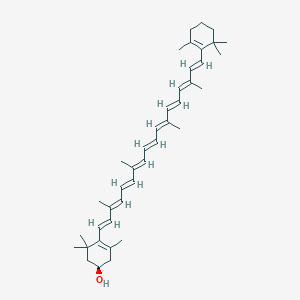


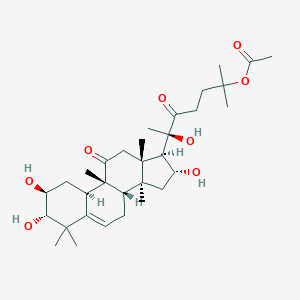
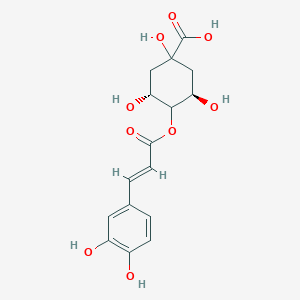


![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)